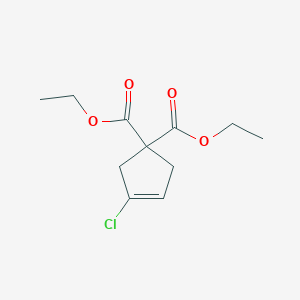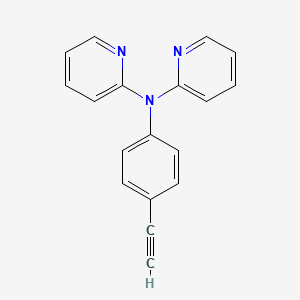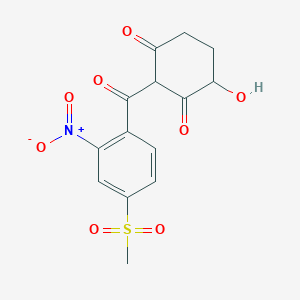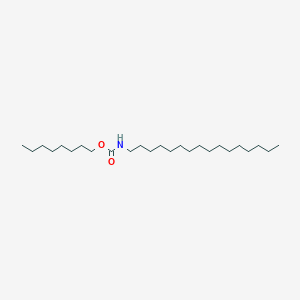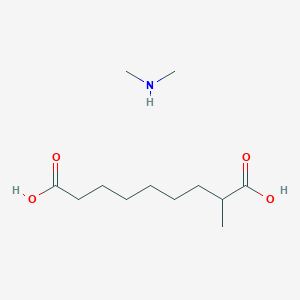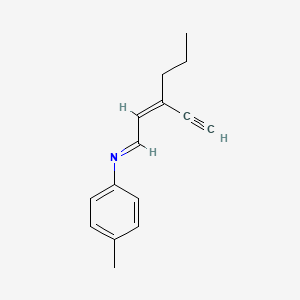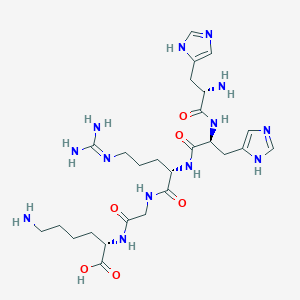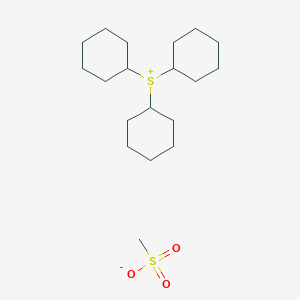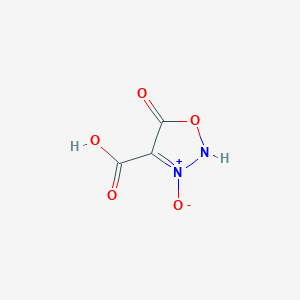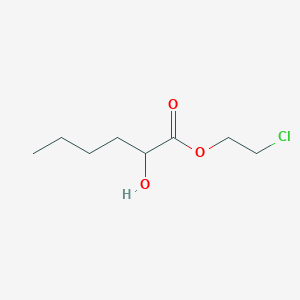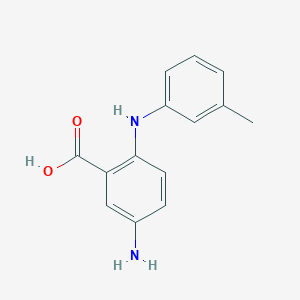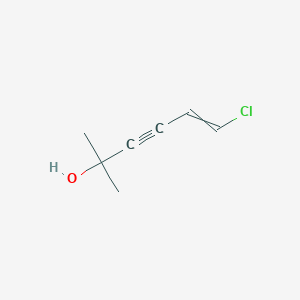
6-Chloro-2-methylhex-5-en-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methylhex-5-en-3-yn-2-ol is an organic compound with the molecular formula C7H9ClO It is characterized by the presence of a chlorine atom, a methyl group, and a hydroxyl group attached to a hexene-yn backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of 2-methylhex-5-en-3-yn-2-ol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methylhex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methylhex-5-en-3-one.
Reduction: Formation of 6-chloro-2-methylhex-5-en-3-ol or 6-chloro-2-methylhexane.
Substitution: Formation of 6-azido-2-methylhex-5-en-3-yn-2-ol or 6-cyano-2-methylhex-5-en-3-yn-2-ol.
Applications De Recherche Scientifique
6-Chloro-2-methylhex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methylhex-5-en-3-yn-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. The alkyne group can undergo cycloaddition reactions, leading to the formation of bioactive compounds. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Methoxy-2-methylhex-5-en-3-yn-2-ol: Contains a methoxy group instead of a chlorine atom, leading to variations in chemical behavior.
Hex-5-en-3-yn-2-ol: Lacks both the chlorine and methyl groups, making it less complex in structure.
Uniqueness
6-Chloro-2-methylhex-5-en-3-yn-2-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
464923-03-3 |
|---|---|
Formule moléculaire |
C7H9ClO |
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
6-chloro-2-methylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C7H9ClO/c1-7(2,9)5-3-4-6-8/h4,6,9H,1-2H3 |
Clé InChI |
XVPAFYVYSCNZMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC=CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
